molecular formula C17H22N4O2 B2525489 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 1251553-53-3

2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2525489
CAS No.: 1251553-53-3
M. Wt: 314.389
InChI Key: QUNOSIRBLGCMDN-UHFFFAOYSA-N
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Description

2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with urea to form the pyrimidine ring, followed by alkylation and acylation reactions to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to accelerate the reaction. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic reagents like ammonia (NH3) or amines are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-methylpyrimidine: Similar structure but lacks the ethyl and acetamide groups.

    4-ethyl-5-methylpyrimidine: Similar structure but lacks the amino and acetamide groups.

    N-(4-methylphenyl)acetamide: Contains the acetamide group but lacks the pyrimidine ring.

Uniqueness

2-(2-amino-4-ethyl-5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-4-14-12(3)16(23)21(17(18)20-14)10-15(22)19-9-13-7-5-11(2)6-8-13/h5-8H,4,9-10H2,1-3H3,(H2,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNOSIRBLGCMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)N(C(=N1)N)CC(=O)NCC2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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